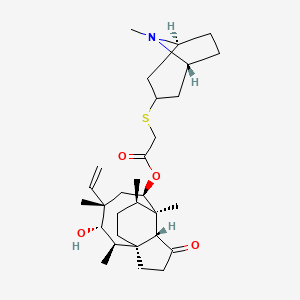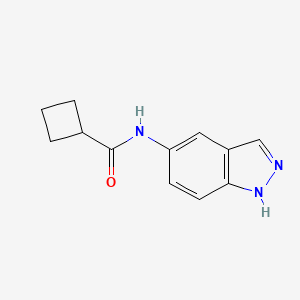
N-(1H-indazol-5-yl)cyclobutanecarboxamide
Descripción general
Descripción
“N-(1H-indazol-5-yl)cyclobutanecarboxamide” is also known as Rhodblock 6 . It has the empirical formula C12H13N3O and a molecular weight of 215.25 .
Synthesis Analysis
The synthesis of indazole compounds, such as “N-(1H-indazol-5-yl)cyclobutanecarboxamide”, involves various strategies including transition metal-catalyzed reactions and reductive cyclization reactions . One method involves the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “N-(1H-indazol-5-yl)cyclobutanecarboxamide” is characterized by an indazole ring attached to a cyclobutane carboxamide group . The empirical formula is C12H13N3O .Physical And Chemical Properties Analysis
“N-(1H-indazol-5-yl)cyclobutanecarboxamide” is a powder with a faintly bluish off-white color . It is soluble in DMSO at a concentration of at least 20 mg/mL . The compound is stable at room temperature .Aplicaciones Científicas De Investigación
Rhodblock 6 is an inhibitor of the Rho Kinase pathway . This pathway is involved in many cellular processes, including cell migration, cell proliferation, cell death, and gene expression. By inhibiting this pathway, Rhodblock 6 can potentially be used to study these processes and possibly develop treatments for diseases related to these processes.
The specific methods of application or experimental procedures would depend on the particular study or experiment being conducted. Typically, this compound would be dissolved in a suitable solvent (such as DMSO, in which it is soluble at ≥20 mg/mL ) and then added to the biological system (such as cells or tissues) being studied. The concentration used and the duration of treatment would vary depending on the specific experiment.
-
Histone Deacetylase Inhibitors
- Field: Biochemistry, Cancer Research
- Application: Histone deacetylases (HDACs) are one of the most interesting targets for anticancer drug discovery and developments . Compounds bearing indazole moieties, similar to Rhodblock 6, have been designed, synthesized, and evaluated as potent HDAC inhibitors and anticancer agents .
- Method: The compounds are synthesized and then tested for their ability to inhibit HDACs and their cytotoxicity . The specific methods would depend on the particular study or experiment being conducted.
- Results: The biological evaluation revealed that some of these compounds showed comparable activity to the reference compound SAHA in terms of cytotoxicity, as well as HDAC inhibition . They also showed 2- to 30-fold more potent inhibitory activity against HDAC6 in comparison to that of a mixture of HDAC isoforms in the HeLa cell nuclear extract .
-
Synthetic Approaches to 1H- and 2H-indazoles
- Field: Organic Chemistry
- Application: Indazoles, including those similar to Rhodblock 6, are important heterocyclic compounds with a wide range of biological activities. Various synthetic approaches to these compounds have been developed .
- Method: The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results: This review article gives a brief outline of optimized synthetic schemes with relevant examples .
-
Synthesis of 2H-Indazoles
- Field: Organic Chemistry
- Application: The synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . This review article gives a brief outline of optimized synthetic schemes with relevant examples .
- Method: The strategies include transition metal catalyzed reactions, reductive cyclization reactions .
- Results: This review article gives a brief outline of optimized synthetic schemes with relevant examples .
Propiedades
IUPAC Name |
N-(1H-indazol-5-yl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12(8-2-1-3-8)14-10-4-5-11-9(6-10)7-13-15-11/h4-8H,1-3H2,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJXOQKXBIPBKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC3=C(C=C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424250 | |
| Record name | N-(1H-indazol-5-yl)cyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199037 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Rhodblock 6 | |
CAS RN |
886625-06-5 | |
| Record name | N-(1H-indazol-5-yl)cyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhodblock 6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



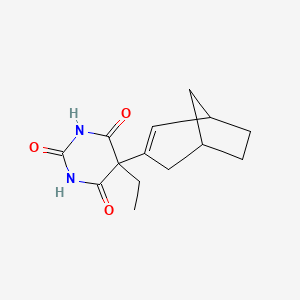
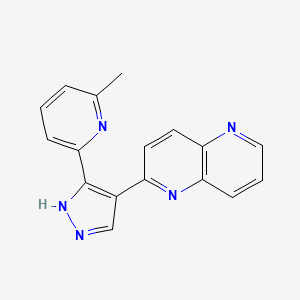
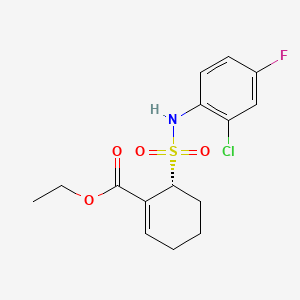
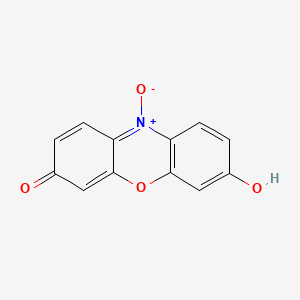
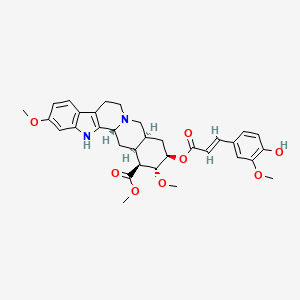
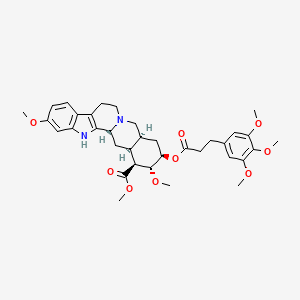
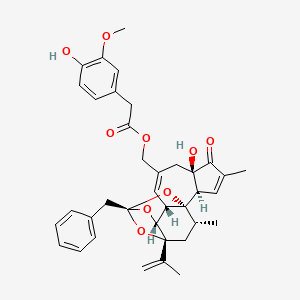
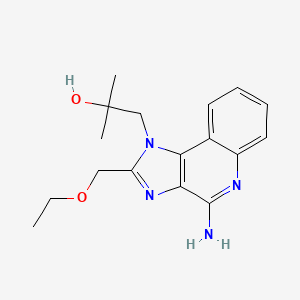
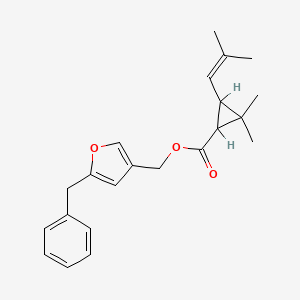
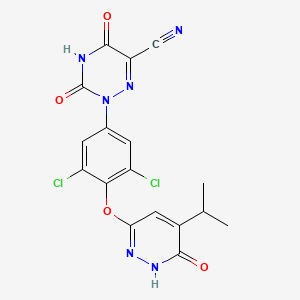
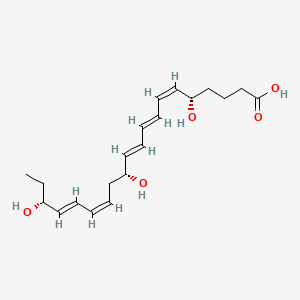
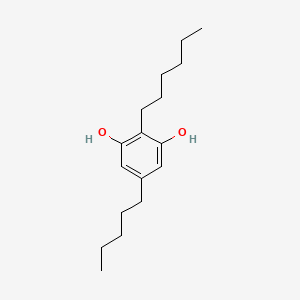
![[(2S,3R,4S,5S)-2-[(2E,4E,6E)-deca-2,4,6-trien-2-yl]-4-methoxy-5-methyloxan-3-yl] 2-aminoacetate](/img/structure/B1680545.png)
